8-Oxabicyclo[3.2.1]octane-2-sulfonamide

Carbonic anhydrase inhibition Metalloenzyme targeting Zinc-binding pharmacophore

8-Oxabicyclo[3.2.1]octane-2-sulfonamide is a primary sulfonamide featuring a rigid 8-oxabicyclo[3.2.1]octane core, offering distinct conformational and H-bond donor profiles versus nitrogenous or all-carbon analogs. The –SO₂NH₂ group provides a bidentate zinc-binding warhead for metalloenzymes (carbonic anhydrases, HDACs, MMPs), while the neutral oxygen bridge eliminates pH-dependent ionization and hERG/aminergic off-target risks. With a fragment-like MW of 191.25 and orthogonal N-functionalization without amine protection, it serves as a superior diversification hub for library synthesis and IP-diversification away from OBHS/OBHSA series. Available at gram scale from Enamine for fragment screening or hit expansion.

Molecular Formula C7H13NO3S
Molecular Weight 191.25 g/mol
Cat. No. B13199963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Oxabicyclo[3.2.1]octane-2-sulfonamide
Molecular FormulaC7H13NO3S
Molecular Weight191.25 g/mol
Structural Identifiers
SMILESC1CC2C(CCC1O2)S(=O)(=O)N
InChIInChI=1S/C7H13NO3S/c8-12(9,10)7-4-2-5-1-3-6(7)11-5/h5-7H,1-4H2,(H2,8,9,10)
InChIKeyJLOMKANEGDQUIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Oxabicyclo[3.2.1]octane-2-sulfonamide: Structural Identity, Procurement-Relevant Physicochemical Profile, and Comparator Landscape


8-Oxabicyclo[3.2.1]octane-2-sulfonamide (CAS 1935968-48-1; molecular formula C₇H₁₃NO₃S; molecular weight 191.25 g/mol) is a bicyclic primary sulfonamide featuring an oxygen atom at the 8-position bridge within a rigid [3.2.1] octane framework, with the –SO₂NH₂ group appended directly at the 2-position . The scaffold is a constitutional isomer of the 7-oxabicyclo[2.2.1]heptane sulfonamide (OBHS/OBHSA) class that has been advanced as estrogen receptor antagonists and PROTACs, but the [3.2.1] ring system provides a distinct spatial and conformational landscape [1]. The closest catalog-available comparator is Bicyclo[3.2.1]octane-3-sulfonamide (CAS 2106631-79-0; C₈H₁₅NO₂S; MW 189.28), which lacks the bridging oxygen and places the sulfonamide at position 3, while N-methyl-8-oxabicyclo[3.2.1]octane-2-sulfonamide (CAS 2138347-43-8; C₈H₁₅NO₃S; MW 205.28) replaces one primary sulfonamide proton with a methyl group, halving the hydrogen-bond donor count .

Why Generic Substitution of 8-Oxabicyclo[3.2.1]octane-2-sulfonamide with In-Class Analogs Compromises Structure-Dependent Performance


Although multiple bicyclo[3.2.1]octane sulfonamides and oxabicyclo[2.2.1]heptane sulfonamides are commercially catalogued, the performance of sulfonamide-containing ligands in biological systems is exquisitely sensitive to three structural variables that differ across these scaffolds: (i) the hydrogen-bond donor count of the sulfonamide moiety (primary –SO₂NH₂ with two HBD vs. secondary –SO₂NHR with one HBD), which governs the capacity to engage bidentate zinc coordination in carbonic anhydrase [1] and dictates interaction geometry with receptor residues [2]; (ii) the presence and identity of the bridging heteroatom (oxygen in 8-oxabicyclo[3.2.1]octane vs. nitrogen in 8-azabicyclo[3.2.1]octane vs. carbon in bicyclo[3.2.1]octane), which alters conformational pre-organization, basicity, and metabolic liability [3]; and (iii) the attachment position of the sulfonamide (2-position vs. 3-position), which determines the vector of the pharmacophore relative to the bicyclic core. Consequently, substituting the target compound with bicyclo[3.2.1]octane-3-sulfonamide changes both the spatial presentation of the sulfonamide and eliminates the oxygen bridge polarity, while substituting with N-methyl-8-oxabicyclo[3.2.1]octane-2-sulfonamide removes one hydrogen-bond donor critical for target engagement.

Quantitative Differentiation Evidence for 8-Oxabicyclo[3.2.1]octane-2-sulfonamide vs. Closest Structural Comparators


Primary vs. Secondary Sulfonamide: Two Hydrogen-Bond Donors Enable Bidentate Zinc Coordination Unavailable to N-Methyl Analog

The target compound bears a primary sulfonamide (–SO₂NH₂) with two hydrogen-bond donor (HBD) atoms, whereas the closest commercially available derivative, N-methyl-8-oxabicyclo[3.2.1]octane-2-sulfonamide (CAS 2138347-43-8), has only one HBD. In the sulfonamide drug class, primary sulfonamides are established to coordinate the catalytic zinc ion in carbonic anhydrase (CA) isoforms via a deprotonated –SO₂NH⁻ moiety, a binding mode that secondary sulfonamides (–SO₂NR₂) cannot adopt, resulting in a >100-fold loss of CA inhibitory potency [1]. While direct CA inhibition data for this specific compound are not yet published, the physicochemical requirement is mechanistic and structural: the target compound has a predicted HBD count of 2 versus 1 for the N-methyl analog, and a computed topological polar surface area (tPSA) of approximately 80–85 Ų versus ~72 Ų for the N-methyl derivative, reflecting the additional polarity conferred by the free –NH₂ group [2].

Carbonic anhydrase inhibition Metalloenzyme targeting Zinc-binding pharmacophore

Oxygen Bridge vs. Carbon Bridge: Enhanced Aqueous Solubility and Reduced logP vs. Bicyclo[3.2.1]octane-3-sulfonamide

The target compound incorporates an oxygen atom at the 8-position bridge, distinguishing it from the all-carbon bicyclo[3.2.1]octane-3-sulfonamide (CAS 2106631-79-0). The parent 8-oxabicyclo[3.2.1]octane scaffold has a measured logP of approximately 1.72, compared with >2.5 for the all-carbon bicyclo[3.2.1]octane parent hydrocarbon . Introducing the bridging oxygen increases polarity (additional HBA count), which is predicted to improve aqueous solubility by approximately 0.5–1.0 log unit relative to the all-carbon analog . The target compound has a molecular formula of C₇H₁₃NO₃S (4 heteroatoms) vs. C₈H₁₅NO₂S (3 heteroatoms) for the carbon-bridge comparator, reflecting the increased polarity and reduced lipophilicity conferred by the oxygen bridge.

Physicochemical profiling Lead-likeness Solubility-limited pharmacology

Sulfonamide Positional Isomerism: 2-Position vs. 3-Position Alters Pharmacophore Vector Geometry and Synthetic Accessibility

The target compound places the sulfonamide at the 2-position of the 8-oxabicyclo[3.2.1]octane framework, whereas its closest positional isomer accessible from the same commercial supplier (Enamine) is Bicyclo[3.2.1]octane-3-sulfonamide (CAS 2106631-79-0), which attaches the sulfonamide at the 3-position and lacks the oxygen bridge entirely [1]. In the 8-oxabicyclo[3.2.1]octane system, position-2 substitution projects the sulfonamide pharmacophore along a vector distinct from position-3 substitution, which is relevant for structure-based design programs where exit vector geometry determines complementarity to binding pockets. Additionally, the 2-position is adjacent to the ether oxygen, enabling potential intramolecular hydrogen bonding that may pre-organize the ligand conformation, a feature absent in the 3-substituted isomer.

Scaffold geometry Structure-based design Vector diversity

Oxygen Bridge Eliminates Basic Amine: pKₐ Differentiation from 8-Azabicyclo[3.2.1]octane Sulfonamide Analogs

The 8-oxabicyclo[3.2.1]octane scaffold replaces the basic tertiary amine nitrogen of the 8-azabicyclo[3.2.1]octane (tropane) system with a neutral ether oxygen. The prototypical 8-azabicyclo[3.2.1]octane (nortropane) has a conjugate acid pKₐ of approximately 10.0–10.5, existing predominantly in the protonated, positively charged form at physiological pH [1]. In contrast, the 8-oxabicyclo[3.2.1]octane system is uncharged across the full physiological pH range. Published data on the 2-carbomethoxy-3-aryl-8-oxabicyclo[3.2.1]octane series (tropoxanes) demonstrate that replacing the 8-amino function with an 8-oxa bridge preserves high-affinity binding to the dopamine transporter (DAT IC₅₀ = 2.34–3.27 nM for the most potent congeners) while eliminating the basic amine that is associated with hERG channel promiscuity and abuse liability in the parent tropane class [2]. Although direct receptor-binding data for 8-oxabicyclo[3.2.1]octane-2-sulfonamide itself remain unpublished, the class-level evidence establishes that the 8-oxa→8-aza switch fundamentally alters the ionization state and attendant pharmacological profile.

Basicity modulation CNS drug design Off-target promiscuity

Synthetic Tractability: Primary Sulfonamide as a Divergent Functional Handle vs. Locked N-Methyl or Carboxylate Analogs

The primary sulfonamide (–SO₂NH₂) at the 2-position of the target compound provides a chemically tractable handle for late-stage diversification via N-alkylation, N-acylation, N-arylation, or N-sulfonylation, enabling the generation of focused compound libraries from a single building block . This is in contrast to the N-methyl analog (CAS 2138347-43-8), which is already substituted and therefore restricted to further N-functionalization only, and to 2-carbomethoxy-8-oxabicyclo[3.2.1]octane derivatives (tropoxane class), where the ester at position 2 undergoes hydrolysis rather than the controlled diversification accessible from the sulfonamide. The 8-oxabicyclo[3.2.1]octane scaffold itself is accessible through enantioselective [5+2] cycloaddition methodologies using chiral sulfoxide or sulfoximine auxiliaries, enabling stereochemically defined synthesis [1]. The target compound is commercially supplied by Enamine (catalog EN300-679912) at purities ≥95% on scales from 0.1 g to 10 g, with the 1 g scale priced at approximately $1,500–1,600 USD, positioning it as a viable procurement option for medium-throughput library synthesis [2].

Parallel synthesis Library enumeration Late-stage functionalization

Distinct Ring System: 8-Oxabicyclo[3.2.1]octane vs. 7-Oxabicyclo[2.2.1]heptane Sulfonamides — Different Conformational Space and ER Binding Profile

The 7-oxabicyclo[2.2.1]heptane sulfonamide class (OBHS/OBHSA) has been extensively characterized as estrogen receptor (ER) antagonists and PROTAC degraders, with crystal structures of ERα ligand-binding domain complexes available (PDB: 5KCC) [1]. In this series, optimized compounds show MCF-7 antiproliferative IC₅₀ values of 0.77–0.84 μM and ERα degradation potency [2]. However, the 7-oxabicyclo[2.2.1]heptane scaffold has a different ring architecture (norbornane-type, one-carbon bridge) from the 8-oxabicyclo[3.2.1]octane scaffold (two-carbon bridge), resulting in a different spatial relationship between the sulfonamide attachment point and the bridgehead positions. This conformational difference has been exploited in the 8-oxabicyclo[3.2.1]octane-2-carboxylate series (tropoxanes), where the two-carbon bridge enables a geometry that mimics the tropane cocaine binding pharmacophore without requiring the basic amine [3]. The target compound's [3.2.1] ring system therefore accesses conformational space that the OBHS/OBHSA [2.2.1] system cannot sample, making it a complementary scaffold for programs seeking to diversify away from the extensively patented oxabicycloheptane sulfonamide chemical space.

Estrogen receptor modulation Scaffold hopping Conformational analysis

Evidence-Backed Application Scenarios for 8-Oxabicyclo[3.2.1]octane-2-sulfonamide in Scientific Procurement


Fragment-Based Drug Discovery (FBDD) and Lead-Likeness Optimization

With a molecular weight of 191.25 g/mol, 4 heteroatoms, and a predicted logP of ~1.7–2.0, 8-oxabicyclo[3.2.1]octane-2-sulfonamide falls within fragment-like property space (MW < 250, logP < 3). The primary sulfonamide provides a zinc-binding warhead for metalloenzyme targets (carbonic anhydrases, HDACs, matrix metalloproteinases), while the oxygen bridge enhances aqueous solubility relative to all-carbon bicyclic analogs [1]. The scaffold is commercially available at gram scale for fragment screening or initial hit expansion.

Diversifiable Building Block for Parallel Sulfonamide Library Synthesis

The primary sulfonamide group enables orthogonal N-functionalization (alkylation, acylation, arylation, sulfonylation) without protection/deprotection of competing nucleophilic sites, as the scaffold lacks a basic amine [1]. This makes 8-oxabicyclo[3.2.1]octane-2-sulfonamide a superior diversification hub compared to N-methyl-8-oxabicyclo[3.2.1]octane-2-sulfonamide (limited to single N-substitution) or 2-carbomethoxy-8-oxabicyclo[3.2.1]octane analogs (ester liability) [2]. Commercial availability from Enamine in quantities up to 10 g supports medium-throughput library enumeration.

Scaffold-Hopping from 7-Oxabicyclo[2.2.1]heptane Sulfonamide ER-Targeted Series

For programs seeking to escape crowded intellectual property space around the 7-oxabicyclo[2.2.1]heptane sulfonamide (OBHS/OBHSA) ER antagonist/PROTAC series, the 8-oxabicyclo[3.2.1]octane-2-sulfonamide scaffold offers a constitutionally distinct ring system that projects the sulfonamide pharmacophore along different spatial vectors [1]. The two-carbon bridge of the [3.2.1] system creates a wider conformational envelope than the one-carbon bridge of the [2.2.1] system, potentially accessing ER ligand-binding domain conformations not addressed by the OBHS series, which has been crystallized with ERα Y537S mutant (PDB: 5KCC) [2].

Non-Basic CNS Drug Design: Neutral Alternative to 8-Azabicyclo[3.2.1]octane Scaffolds

Replacing the basic nitrogen of 8-azabicyclo[3.2.1]octane (pKₐ ~10) with the neutral oxygen of the 8-oxa scaffold eliminates pH-dependent ionization and the attendant risks of hERG channel blockade, aminergic off-target activity, and lysosomal phospholipidosis that are common liabilities of cationic amphiphilic drugs [1]. The tropoxane class (2-carbomethoxy-3-aryl-8-oxabicyclo[3.2.1]octanes) has validated that the 8-oxa scaffold retains high-affinity CNS target engagement (DAT IC₅₀ = 2.34–3.27 nM) without the basic amine [2]. The sulfonamide variant extends this concept to targets requiring a zinc-binding or hydrogen-bond-donating pharmacophore.

Quote Request

Request a Quote for 8-Oxabicyclo[3.2.1]octane-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.